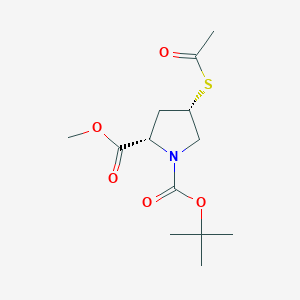![molecular formula C7H9F3LiNO2 B2630467 Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate CAS No. 2309458-19-1](/img/structure/B2630467.png)
Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate is a useful research compound. Its molecular formula is C7H9F3LiNO2 and its molecular weight is 203.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Azetidines
Azetidines are crucial in medicinal chemistry due to their presence in various pharmaceuticals. A novel method for the modular synthesis of azetidines exploits the high ring strain in azabicyclo[1.1.0]butane precursors. This approach, involving the generation of azabicyclo[1.1.0]butyl lithium and its subsequent reaction, offers a pathway to primary, secondary, tertiary, aryl, and alkenyl azetidinyl boronic esters. These intermediates are further functionalizable, demonstrating the method's versatility and application in synthesizing compounds like cobimetinib (Fawcett et al., 2019).
Reactivity and Novel Synthesis Routes
The reactivity of specific azetidin-2-ones with lithium aluminium hydride has been explored, revealing pathways to novel organic compounds. For instance, transformations of 4-aryl-1-(2-chloroethyl)azetidin-2-ones into unique aziridines and the conversion of 4-aryl-1-(3-bromopropyl)azetidin-2-ones to propan-1-ols highlight the potential for creating new molecular structures with varied applications in organic chemistry and potentially in drug development, albeit the specific context of drug usage and side effects are to be excluded as per the request (D’hooghe et al., 2008).
Fluorine-Containing Analogues Synthesis
The synthesis of fluorine-containing analogues, such as specific azetidinone precursors, underscores the role of asymmetric transfer hydrogenation and its utility in producing compounds with potential antibacterial properties. This method illustrates how modifications in chemical structures, including the introduction of fluorine atoms, can lead to the development of new medicinal compounds, offering insights into the design of drugs with enhanced efficacy and selectivity (Mohar et al., 2010).
Mechanism of Action
Mode of Action
It’s known that the compound has been used as an electrolyte solvent for lithium-ion batteries . In this context, it’s involved in the Li-ion insertion reaction into the negative graphite electrode .
Biochemical Pathways
In the context of lithium-ion batteries, it’s involved in the electrochemical reactions associated with the charging and discharging of the battery .
Result of Action
In the context of lithium-ion batteries, it’s known to affect the performance of the battery, particularly in terms of the li-ion insertion reaction into the negative graphite electrode .
Properties
IUPAC Name |
lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.Li/c8-7(9,10)4-11-2-5(3-11)1-6(12)13;/h5H,1-4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEKFDCCDDHHIM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CN1CC(F)(F)F)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2630388.png)

![3-Methoxy-N-methyl-N-[(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2630390.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2630392.png)

![2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2630394.png)


![(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2630400.png)
![Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2630401.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2630402.png)
![N-(2-chlorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2630405.png)
![N-(3-morpholinopropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2630407.png)
